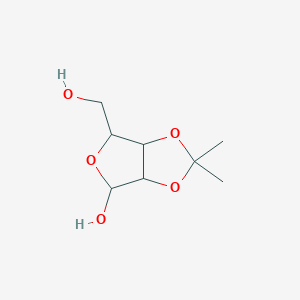

2,3-o-Isopropylidene-l-ribofuranose

Vue d'ensemble

Description

2,3-o-Isopropylidene-l-ribofuranose is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group that protects the hydroxyl groups at the 2 and 3 positions of the ribofuranose ring. This protection is crucial in various synthetic applications, particularly in the field of carbohydrate chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-o-Isopropylidene-l-ribofuranose can be synthesized from l-arabinose and l-rhamnose through kinetic resolution reactions. Reagents such as ®-1,2,3,4,5,6-hexahydrobenzo[b]thiophene or (S)-1,2,3,4,5,6-hexahydrobenzo[b]thiophene are commonly used in these reactions .

Industrial Production Methods: An industrial process for the preparation of this compound involves the use of specific catalysts and optimized reaction conditions to ensure high yield and purity. The details of these methods are often proprietary and vary between manufacturers .

Analyse Des Réactions Chimiques

Deprotection and Acetolysis

The isopropylidene group is cleaved under acidic conditions to regenerate free hydroxyl groups. This step is critical for accessing reactive intermediates in nucleoside synthesis.

For example, acetolysis of 3,5-di-O-benzyl-4-C-(p-toluenesulfonyloxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose yields 1,2-di-O-acetyl derivatives, crucial for further functionalization .

Glycosylation Reactions

The compound acts as a glycosyl donor, forming stable glycosidic bonds with nucleophiles like amines or alcohols.

| Nucleophile | Catalyst/Conditions | Product | Application |

|---|---|---|---|

| Amines | Pyridine, DMF | N-Glycosides (e.g., nucleoside analogues) | Antiviral/antimicrobial agents |

| Alcohols | Lewis acids (BF₃·OEt₂) | O-Glycosides | Oligosaccharide synthesis |

In one study, glycosylation with benzyl alcohol under BF₃ catalysis produced benzyl ribofuranosides, which were intermediates in antiviral drug development.

Halogenation and Deuteriation

Photobromination introduces halogens at position 5, enabling isotopic labeling or further substitutions.

The (5S)-bromide intermediate is stereoselectively reduced to deuterated derivatives, valuable for metabolic tracing studies .

Tosylation and Sulfonylation

Tosylation at position 4 creates a leaving group for nucleophilic displacement.

| Reagent | Conditions | Product | Subsequent Reactions |

|---|---|---|---|

| p-Toluenesulfonyl chloride | Pyridine, 0°C | 4-C-(p-toluenesulfonyloxymethyl) derivative | SN2 substitutions with nucleophiles |

This tosylate intermediate has been used to synthesize selenosugar derivatives with antioxidant properties .

Oxidation and Reduction

Controlled oxidation/reduction modifies the sugar’s redox state for functional diversification.

| Reaction | Reagent | Product | Key Outcome |

|---|---|---|---|

| Oxidation | PCC in CH₂Cl₂ | 4-Keto-2,3-O-isopropylidene derivative | Enables C=O functionalization |

| Reduction | NaBH₄ in MeOH | 4-Hydroxymethyl derivative | Stabilizes reducing end |

The 4-keto derivative serves as a precursor for synthesizing branched-chain sugars.

Acylation and Protection

Selective acylation at position 5 enhances solubility and stability for downstream reactions.

| Reagent | Conditions | Product | Role in Synthesis |

|---|---|---|---|

| Benzoyl chloride | Pyridine, 0°C | 5-O-Benzoyl-2,3-O-isopropylidene derivative | Protects hydroxyl for glycosylation |

This benzoylated derivative is instrumental in synthesizing ribofuranoside-based antibiotics.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral and Antitumor Applications

2,3-O-Isopropylidene-L-ribofuranose serves as an intermediate in the synthesis of antiviral and antitumor agents. The compound's structural features allow for modifications that enhance the efficacy of nucleoside analogs used in antiviral therapies. For instance, derivatives of this compound have been utilized in the development of drugs targeting viral replication pathways and cancer cell proliferation mechanisms .

Nucleoside Synthesis

The compound is crucial for synthesizing various nucleosides, which are fundamental components of nucleic acids. Its ability to protect hydroxyl groups during chemical reactions makes it a valuable building block in creating more complex nucleoside structures .

Biochemical Studies

Carbohydrate Metabolism

Research involving this compound has provided insights into carbohydrate metabolism and enzyme interactions. Studies have shown that this compound can influence the conformational preferences of ribofuranosides, which is essential for understanding their biochemical behavior .

Structural Analysis

The compound's derivatives have been analyzed using techniques such as NMR spectroscopy and X-ray crystallography to determine their conformational dynamics. These studies are critical for understanding how structural variations affect biological activity and interactions with enzymes and receptors .

Organic Synthesis

Intermediate in Organic Reactions

this compound is frequently used as an intermediate in organic synthesis. Its versatility allows chemists to create a variety of derivatives that can be further transformed into complex molecules. For example, it has been employed in synthesizing glycosides and other carbohydrate derivatives that exhibit unique biological properties .

Silylation Reactions

The compound is also involved in silylation reactions, where its hydroxyl groups are protected to facilitate subsequent reactions without interference from moisture or other reactive species. This application is particularly useful in synthesizing stannylated derivatives that have potential applications in medicinal chemistry .

Case Studies

Mécanisme D'action

The mechanism of action of 2,3-o-Isopropylidene-l-ribofuranose involves its role as a protected sugar derivative. The isopropylidene group stabilizes the molecule, allowing it to participate in various chemical reactions without undergoing unwanted side reactions. This stability is crucial for its use in synthetic applications, where precise control over reaction pathways is required .

Comparaison Avec Des Composés Similaires

2,3-o-Isopropylidene-l-ribofuranose is unique due to its specific protective group and the stability it provides. Similar compounds include:

2,3-o-Isopropylidene-d-ribofuranose: This compound is the enantiomer of this compound and shares similar chemical properties.

2,3-o-Isopropylidene-d-ribose: Another closely related compound, differing slightly in its structural configuration.

These compounds are often used interchangeably in synthetic applications, depending on the specific requirements of the reaction .

Activité Biologique

2,3-O-Isopropylidene-L-ribofuranose is a chiral sugar derivative that plays a significant role in organic synthesis and medicinal chemistry. Its structure includes a furanose ring, which is essential for its biological activity. This compound has garnered attention for its potential applications in developing antiviral and anticancer agents due to its derivatives' enhanced interaction with biological targets.

Structural Characteristics

The structural formula of this compound is characterized by:

- A five-membered furanose ring containing four carbon atoms and one oxygen atom.

- An isopropylidene group that stabilizes the molecule and protects hydroxyl groups during chemical reactions.

Biological Activity Overview

Research indicates that the biological activity of this compound primarily stems from its derivatives. These derivatives have been synthesized and evaluated for various pharmacological activities, including antiviral, anticancer, analgesic, and anti-inflammatory properties.

Synthesis and Derivatives

Several methods exist for synthesizing this compound. The derivatives produced from this compound have been studied extensively. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2-O-Isopropylidene-D-ribofuranose | D-isomer counterpart | Different synthetic pathways |

| 2-Deoxy-2-fluoro-D-ribofuranose | Fluorinated sugar derivative | Potential applications in antiviral research |

| Stannylated derivatives | Stannylated sugar derivatives | Investigated for their reactivity |

| α-D-Ribofuranose analogues | Modified ribofuranose | Analgesic, anti-inflammatory, and antiviral effects |

Antiviral and Anticancer Properties

Derivatives of this compound have shown promising antiviral activities. For example, studies have indicated that certain derivatives can inhibit viral replication by interfering with nucleoside metabolism in viral pathogens . Additionally, compounds derived from this sugar have been evaluated for their ability to induce apoptosis in cancer cells, providing a potential pathway for anticancer therapies .

Analgesic and Anti-inflammatory Effects

Recent studies have synthesized various derivatives of α-D-ribofuranose to assess their analgesic and anti-inflammatory properties. For instance:

- Compound 2a exhibited significant analgesic activity in both central and peripheral models (tail immersion test) with a notable reduction in reaction time after administration.

- In anti-inflammatory assays using carrageenan-induced edema models, compounds demonstrated over 80% inhibition of paw edema .

Case Studies

- Synthesis of β-D-Ribofuranosides : A series of β-D-ribofuranosides fused with the 2,3-O-isopropylidene ring were synthesized to study their conformational preferences. These compounds showed improved selectivity towards bacterial ribosomes, highlighting the importance of the ribofuranose structure in antibiotic activity .

- Intramolecular Hydrogen Bonding : Research on intramolecular hydrogen bonding in 5(4)-hydroxy derivatives of 2,3-O-isopropylidene-β-D-ribofuranose revealed insights into their conformational stability and potential interactions with biological macromolecules .

Propriétés

IUPAC Name |

6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-7,9-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYTWUSIDMJZCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)O)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.